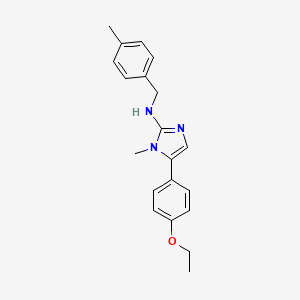![molecular formula C21H19N3O2 B11568938 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 316130-83-3](/img/structure/B11568938.png)
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,4-Dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3,4-dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-[(1E)-2-phenyldiazen-1-yl]aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the azobenzene moiety can yield corresponding hydrazines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrazines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-1-(3,4-Dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which (E)-1-(3,4-dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine exerts its effects involves interactions with various molecular targets. The azobenzene moiety can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Azobenzene: Shares the azobenzene moiety but lacks the dimethoxyphenyl group.
4-Methoxyphenethylamine: Contains a methoxy group and an amine group but differs in overall structure.
Dichloroaniline: Aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
Uniqueness: (E)-1-(3,4-Dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is unique due to the combination of its structural features, which confer specific chemical and physical properties
Properties
CAS No. |
316130-83-3 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C21H19N3O2/c1-25-20-13-8-16(14-21(20)26-2)15-22-17-9-11-19(12-10-17)24-23-18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI Key |
MHPXMJFCIITESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate](/img/structure/B11568857.png)
![5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568858.png)


![Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568874.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568885.png)
![(3E)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11568890.png)
![2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11568895.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11568901.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11568908.png)
![2-[(8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)amino]ethanol](/img/structure/B11568914.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568916.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568928.png)
![8-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568935.png)
